

# Application Notes and Protocols for Iron Analysis with Nitroso-PSAP

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## Compound of Interest

Compound Name: Nitroso-PSAP

Cat. No.: B1598662

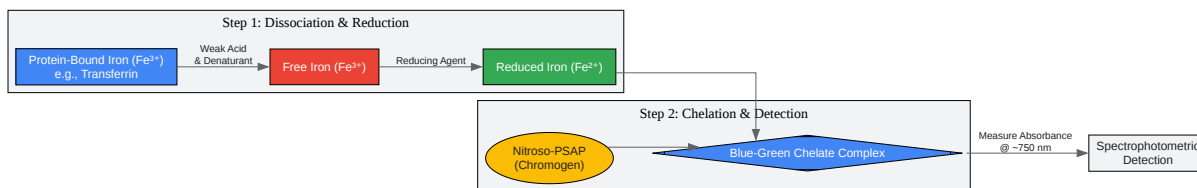
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Audience: Researchers, scientists, and drug development professionals.

## Principle of the Method

The **Nitroso-PSAP** method is a direct colorimetric assay for the quantitative determination of iron in a variety of biological and aqueous samples.<sup>[1]</sup> This method is particularly advantageous as it often does not require a deproteinization step for certain sample types and demonstrates good correlation with results from Atomic Absorption Spectrometry and ICP-OES.<sup>[2][3][4]</sup>

The assay is based on a multi-step chemical reaction. Initially, iron bound to transport proteins, such as transferrin, is dissociated into its free ferric ( $\text{Fe}^{3+}$ ) form by a weakly acidic buffer containing a denaturing agent.<sup>[1][2][5]</sup> Subsequently, a reducing agent in the reaction mixture converts the ferric iron ( $\text{Fe}^{3+}$ ) to its ferrous ( $\text{Fe}^{2+}$ ) state.<sup>[3][5]</sup> The resulting ferrous ions then react with the chromogenic agent, 2-nitroso-5-(N-propyl-N-sulfopropylamino)phenol (**Nitroso-PSAP**), to form a stable, blue-green chelate complex.<sup>[1][6]</sup> The intensity of the color produced is directly proportional to the total iron concentration in the sample, which is quantified by measuring the absorbance at approximately 750 nm.<sup>[1][5]</sup> It is important to note that this assay measures non-heme iron and cannot be used to quantify iron contained within heme structures.<sup>[1][5]</sup>



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Caption: Chemical reaction pathway for iron detection using the **Nitroso-PSAP** method.

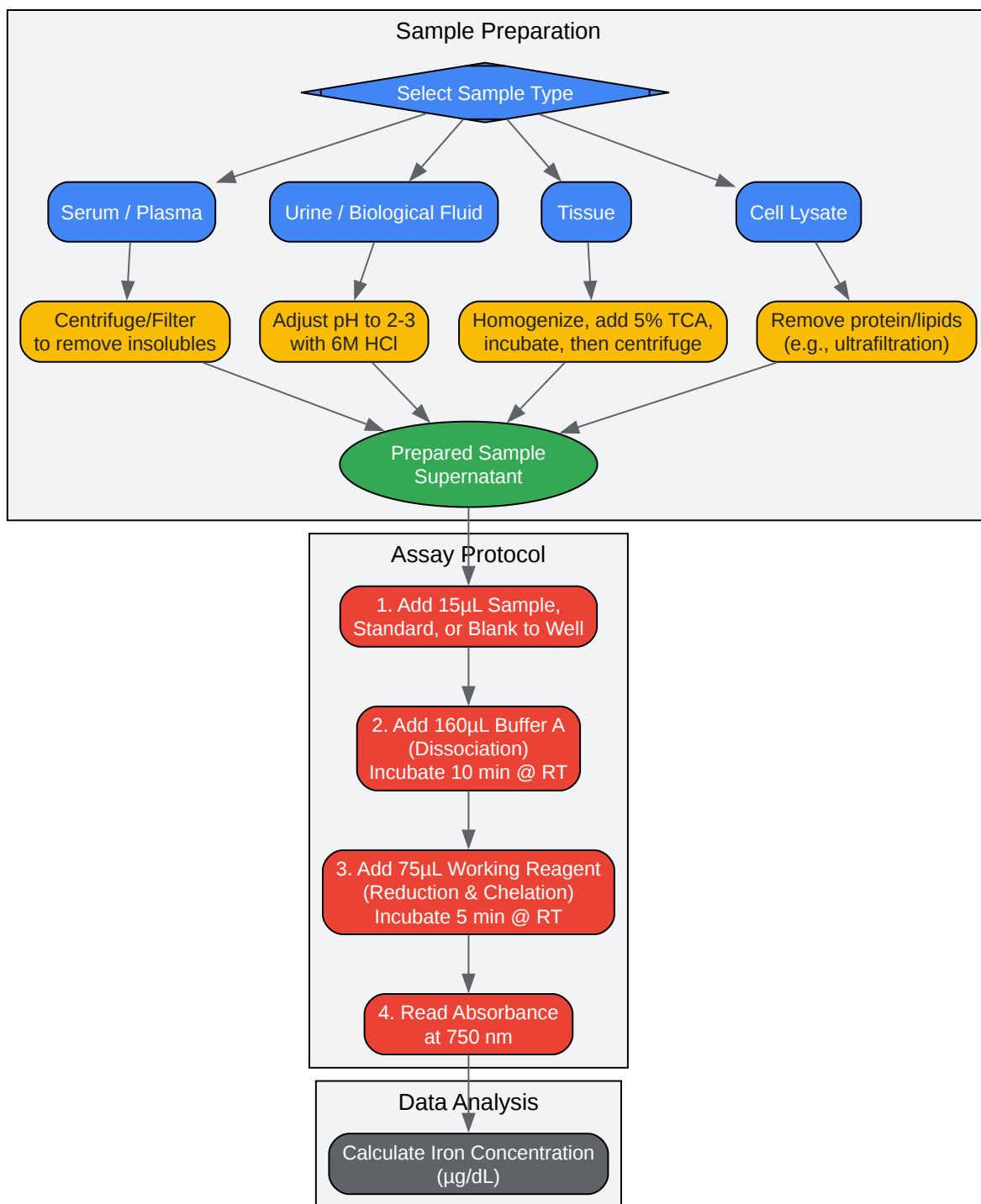
## Quantitative Data Summary

The **Nitroso-PSAP** method is a sensitive and robust technique for iron quantification. The key performance characteristics are summarized in the table below.

Parameter	Value	Reference
Assay Principle	Colorimetric	[2]
Detection Wavelength	750 nm (Range: 730 - 770 nm)	[1]
Measuring Range	10 - 1000 µg/dL	[2][3]
Molar Absorptivity	$\sim 4.3 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	[7]
Sample Types	Serum, Plasma, Urine, Saliva, Cell Lysate, Tissue Extract, Water	[2]
Assay Time	Approximately 15 minutes	[2]
Calibration	Single-point calibration is often sufficient	[2]
Interferences	EDTA, Heme-bound iron	[1][5]

## Experimental Workflow Overview

The overall process involves a sample preparation step tailored to the specific matrix, followed by the standardized colorimetric assay protocol and subsequent data analysis.



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Caption: General experimental workflow for iron analysis using the **Nitroso-PSAP** method.

## Sample Preparation Protocols

Important Precaution: To avoid iron contamination, use disposable plasticware or glassware that has been thoroughly washed with 1M HCl or 1M HNO<sub>3</sub>, followed by rinsing with distilled water.[\[1\]](#)[\[5\]](#)

### 4.1 Serum and Plasma

- Collect blood samples using appropriate methods. Note: Do not use collection tubes containing EDTA, as it interferes with the assay.[\[1\]](#)[\[8\]](#)
- Separate serum or plasma from the blood cells by centrifugation.
- If any insoluble substances or turbidity are present in the serum or plasma, remove them by centrifugation (e.g., 6,000 rpm for 15 minutes) or filtration.[\[1\]](#)[\[5\]](#)
- The clear supernatant can be used directly in the assay.

### 4.2 Urine and Other Biological Fluids

- If the sample is turbid, clarify it by centrifugation at 6,000 rpm for 15 minutes.[\[1\]](#)
- Collect the supernatant.
- Adjust the pH of the sample to between 2.0 and 3.0 by adding a small volume of 6M HCl (e.g., approximately 5-10 µL of 6M HCl per 1 mL of sample).[\[1\]](#)[\[5\]](#)[\[8\]](#)
- The pH-adjusted, clarified sample is ready for the assay.

### 4.3 Tissue Samples

- Accurately weigh the tissue sample and homogenize it in a suitable buffer.
- Add 5% Trichloroacetic Acid (TCA) solution to the homogenate.[\[1\]](#)[\[5\]](#)
- Vortex the mixture for 1 minute and incubate at 4-8°C for 30 minutes to precipitate proteins.  
[\[1\]](#)[\[5\]](#)

- Centrifuge the sample at 6,000 rpm for 15 minutes.[\[1\]](#)[\[5\]](#)
- Carefully collect the clear supernatant, which contains the extracted iron, and use it for the assay.

#### 4.4 Cell Lysates

- Prepare cell lysates using a suitable lysis buffer. Note: The lysis buffer must not contain EDTA.[\[2\]](#)
- High concentrations of proteins or lipids in the lysate may interfere with the assay results.[\[1\]](#)[\[5\]](#) If this is a concern, remove them by methods such as ultrafiltration or centrifugation.[\[1\]](#)[\[5\]](#)
- The clarified lysate is ready for use in the assay.

## Experimental Assay Protocol (96-Well Plate Format)

This protocol is based on commercially available kits and provides a general procedure. Reagent volumes and incubation times may need to be optimized based on the specific kit manufacturer's instructions.

#### Reagent Preparation:

- Bring all reagents and samples to room temperature before use.[\[1\]](#)
- Prepare the "Working Reagent" by mixing the Chromogen (**Nitroso-PSAP**) with Buffer B (Reducing Agent) according to the kit's instructions. This solution should typically be used within a specified time.[\[5\]](#)

#### Assay Procedure:

- Pipette 15  $\mu$ L of Purified Water (Blank), Iron Calibrator (e.g., 200  $\mu$ g/dL), or Prepared Sample into individual wells of a 96-well microplate.[\[1\]](#)[\[2\]](#)
- Add 160  $\mu$ L of Buffer A (Dissociation Buffer) to each well.[\[1\]](#)[\[2\]](#)
- Mix gently using a pipette. Avoid foaming. Incubate for 10 minutes at room temperature.[\[1\]](#)[\[2\]](#)

- Add 75 µL of the freshly prepared Working Reagent to each well.[5]
- Mix and incubate for 5 minutes at room temperature to allow for color development.[2][5]
- Measure the optical density (absorbance) at 750 nm using a microplate reader.[1] An acceptable wavelength range is typically 730-770 nm.[1]

## Data Analysis

The concentration of iron in the samples can be calculated using the following formula:

Iron Concentration (µg/dL) = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Calibrator - Absorbance of Blank)] x Concentration of Calibrator (µg/dL)

If the sample was diluted during preparation, remember to multiply the final result by the dilution factor.[1]

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